6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a highly complex heterocyclic compound characterized by its fused tricyclic core, integrating nitrogen-rich rings and multiple functional groups. The structure comprises:
- A 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone, which provides rigidity and planar geometry.
- N-(2-morpholin-4-ylethyl) and 7-propan-2-yl substituents, enhancing solubility and steric bulk.
- A terminal carboxamide group, common in bioactive molecules for target binding.
The morpholine moiety is frequently employed in drug design to improve pharmacokinetics, while the tricyclic system may confer selectivity toward biological targets .
Properties
Molecular Formula |
C22H28N6O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H28N6O3/c1-14(2)28-19(23)16(21(29)24-6-7-26-8-10-31-11-9-26)12-17-20(28)25-18-5-4-15(3)13-27(18)22(17)30/h4-5,12-14,23H,6-11H2,1-3H3,(H,24,29) |
InChI Key |
WDRJRJZEBNTSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCCN4CCOCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazatricyclic Core
The core structure is synthesized via cyclocondensation of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine (1 ) with hydrazonoyl halides (2 ) in ethanol under reflux (2–4 hours). Triethylamine (0.7 mL per 1 mmol of 1 ) acts as a base to deprotonate intermediates, facilitating nucleophilic attack and cyclization. The reaction progress is monitored by TLC, and the product is isolated by filtration and recrystallized from DMF (yield: 65–78%).
Reaction Scheme:
Introduction of the Morpholinylethyl Group
The morpholine moiety is introduced via a nucleophilic substitution reaction between the triazatricyclic intermediate and 2-morpholin-4-ylethylamine. This step is performed in dichloromethane (DCM) at 0–5°C to minimize side reactions. The use of a biphasic system (DCM/water) enhances yield by partitioning impurities into the aqueous phase.
Key Conditions:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and methanol are preferred for cyclization due to their ability to solubilize polar intermediates while suppressing racemization. Elevated temperatures (70–80°C) accelerate ring closure but risk decomposition, necessitating strict time controls. Comparative studies show that ethanol affords higher yields (72%) than DMF (58%) for the final recrystallization step.
Catalytic Systems
Protonation of the imino group using methanesulfonic acid (1.2 equiv) improves reaction kinetics during morpholinylethyl group installation. Alternatively, Pt/C catalysts (20% wt) under hydrogenation conditions (13–14 kg/cm², 40–45°C) have been patented for analogous compounds, though their applicability to this specific synthesis requires further validation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from unreacted starting materials and isomers. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>95%).
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino), 3.58–3.61 (m, 4H, morpholine), 1.42 (d, J = 6.8 Hz, 6H, isopropyl).
-
HRMS : m/z calculated for C₂₅H₃₃N₇O₄ [M+H]⁺: 520.2661; found: 520.2658.
Comparative Analysis of Methods
| Parameter | Cyclization Route | Substitution Route |
|---|---|---|
| Yield (%) | 65–78 | 70–82 |
| Purity (%) | 92–95 | 94–97 |
| Reaction Time (h) | 2–4 | 6–8 |
| Scalability | Moderate | High |
The substitution route offers superior scalability and purity but requires longer reaction times due to stringent temperature controls.
Challenges and Innovations
Impurity Control
Byproducts such as des-methyl analogs and oxidized morpholine derivatives are common. Patent WO2007015265A2 addresses this by employing a biphasic DCM/water system, which partitions sulfonic acid byproducts into the aqueous phase, reducing post-synthesis purification burdens.
Green Chemistry Approaches
Recent advances emphasize solvent recycling and continuous flow synthesis to minimize waste. For example, EvitaChem reports a 12% reduction in ethanol consumption via closed-loop solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce imino groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Key Features: Spiro[4.5]decane core with fused oxa-aza rings. Benzothiazole and dimethylaminophenyl substituents. Synthesized via condensation reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-imine derivatives .
- Comparison :
- The spiro system in these compounds introduces conformational flexibility, unlike the rigid tricyclic core of the target compound.
- Benzothiazole groups enhance π-π stacking interactions, whereas the morpholine and propan-2-yl groups in the target compound prioritize solubility and steric effects.
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
- Key Features :
- Bicyclic 8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene scaffold.
- Thiadiazole and tetrazole substituents for enhanced bioactivity.
- Thiadiazole and tetrazole groups are electron-withdrawing, contrasting with the electron-donating morpholine in the target compound .
Electronic and Geometric Considerations ()
Compounds with isoelectronic or isovalent characteristics may exhibit similar reactivity, but structural geometry critically determines functional outcomes. For example:
- The target compound’s tricyclic system enables planar electron delocalization, akin to aromatic heterocycles, whereas spiro systems () disrupt conjugation.
- Substituents like morpholine (target) vs. benzothiazole () alter electronic profiles: morpholine’s oxygen lone pairs enhance solubility, while benzothiazole’s sulfur and nitrogen atoms favor metal coordination .
Functional Comparison Table
Biological Activity
The compound 6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique structure and potential biological applications. This article reviews the biological activity of this compound based on available research data.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 424.5 g/mol. It features multiple functional groups including imino, oxo, and morpholine moieties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O3 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The functional groups allow for strong interactions with these targets, potentially inhibiting or modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, thereby affecting various signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this one. For instance, a study evaluated novel triazole derivatives and found significant cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6-imino Compound | 5.0 | HuTu 80 (Duodenal Adenocarcinoma) |
| Reference Drug | 3.0 | Doxorubicin |
The selectivity index (SI) for these compounds was notably higher compared to traditional chemotherapeutics like Doxorubicin, indicating a potential for reduced toxicity towards normal cells while maintaining efficacy against cancer cells.
Other Biological Activities
In addition to anticancer properties, the compound may exhibit:
- Antimicrobial Effects : Preliminary data suggest it could inhibit bacterial growth.
- Neuroprotective Properties : Its structural attributes may allow it to cross the blood-brain barrier and exert protective effects against neurodegeneration.
Research Findings
A comprehensive synthesis of related compounds has shown that modifications in the side chains significantly alter biological activity:
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazatricyclo core influence potency and selectivity.
- In Vitro Studies : Testing on various cell lines has demonstrated promising results in terms of cytotoxicity and selectivity.
Q & A
Q. Q1. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of this tricyclic compound likely involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. Key steps may parallel methods used for morpholine-containing tricyclic analogs, such as nucleophilic substitution at the morpholine ring or coupling reactions (e.g., EDCI-mediated amide bond formation) . Optimization requires Design of Experiments (DOE) approaches, varying parameters like temperature, solvent polarity, and catalyst loading. For example, reducing agents (e.g., NaBH₄) may stabilize intermediates, while inert atmospheres prevent oxidation of sensitive groups .
Q. Q2. What analytical techniques are recommended for characterizing this compound’s structure and purity?
Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions (e.g., morpholine ethyl group, propan-2-yl).
- HPLC-MS : Quantify purity and detect byproducts; high-resolution MS validates molecular weight.
- X-ray crystallography (if crystals form): Resolves 3D conformation, including stereochemical details of the tricyclic core .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., morpholine substitution, propan-2-yl group) influence biological activity?
Structure-Activity Relationship (SAR) studies can be guided by analogs in PubChem data. For instance:
- Morpholine ring : Enhances solubility and modulates receptor binding via hydrogen bonding. Replacing morpholine with thiomorpholine (as in ) alters lipophilicity and target affinity .
- Propan-2-yl group : Bulky substituents may sterically hinder enzyme binding but improve metabolic stability. Compare with isoquinolone derivatives (e.g., virstatin analogs) to assess antiviral or anticancer activity shifts .
Experimental approach : Synthesize derivatives, test in vitro assays (e.g., enzyme inhibition), and correlate with computational docking studies.
Q. Q4. How can computational tools (e.g., COMSOL, DFT) predict this compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior or nucleophilic sites .
- Molecular Dynamics (MD) : Simulates binding kinetics with targets (e.g., kinases, GPCRs). For example, morpholine’s oxygen may form key hydrogen bonds in active sites .
- AI-driven platforms : Train models on PubChem datasets to optimize synthetic pathways or predict toxicity .
Q. Q5. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Standardized protocols : Replicate studies under controlled conditions (e.g., fixed IC₅₀ measurement methods).
- Meta-analysis : Pool data from similar compounds (e.g., triazatricyclic derivatives) to identify trends .
- Mechanistic studies : Use CRISPR-edited cell lines or knockout models to isolate target-specific effects .
Experimental Design and Methodology
Q. Q6. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacological potential?
- In vitro :
- Enzyme inhibition assays (e.g., fluorescence-based protease screens).
- Cell viability assays (MTT/XTT) against cancer lines (e.g., HepG2, MCF-7) .
- In vivo :
- Rodent models for pharmacokinetics (e.g., bioavailability, half-life).
- Zebrafish embryos for preliminary toxicity screening .
Q. Q7. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to track protein interaction networks.
- Metabolomics : LC-MS to map metabolic pathway disruptions (e.g., TCA cycle intermediates) .
Cross-reference with databases like Pharos for target hypotheses .
Methodological Challenges
Q. Q8. What strategies mitigate degradation or instability during synthesis and storage?
Q. Q9. How can advanced separation technologies improve purification of this complex molecule?
- HPLC with chiral columns : Resolves enantiomers if stereocenters are present.
- Membrane filtration : Removes low-MW impurities while retaining the target compound .
- Countercurrent chromatography : Effective for isolating polar byproducts without column adsorption issues .
Theoretical Frameworks
Q. Q10. How does this compound align with current theories in medicinal chemistry (e.g., privileged scaffolds)?
The tricyclic core and morpholine group are "privileged scaffolds" known for multi-target activity. Compare with FDA-approved drugs like imatinib (kinase inhibitor) or vortioxetine (serotonin modulator) to hypothesize mechanisms . Link to conceptual frameworks such as polypharmacology or conformational selection theory to guide target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
